Cis-3-hexenyl lactate is a naturally occurring organic compound classified as an ester. It is found in various plant species, particularly as a component of green leaf volatiles (GLVs) released upon mechanical damage or herbivory. [, ] Cis-3-hexenyl lactate contributes to the characteristic "green" and "fruity" aromas associated with fresh leaves and certain fruits. [, ] While primarily recognized for its aroma properties, ongoing research explores its potential ecological roles and applications in diverse fields.
Cis-3-Hexenyl lactate can be synthesized through several methods, primarily involving the esterification of cis-3-hexenol with lactic acid or its derivatives. The most common synthesis routes include:
The synthesis conditions, including temperature, pressure, and catalyst type, are critical for optimizing yield and purity. For instance, the use of a strong acid catalyst can significantly enhance the reaction rate but may also lead to side reactions if not controlled properly.
Key structural data includes:
This molecular configuration contributes to its physical properties and reactivity.
Cis-3-Hexenyl lactate can undergo various chemical reactions typical for esters, including:
The reactivity of cis-3-Hexenyl lactate is influenced by its double bond, which can participate in addition reactions under appropriate conditions (e.g., hydrogenation).
The mechanism by which cis-3-Hexenyl lactate exerts its effects in fragrance and flavor applications primarily involves olfactory receptors. When released into the air or food matrix, it interacts with specific receptors in the nasal cavity or taste buds, producing a sensory experience characterized by fresh, green notes.
Studies indicate that compounds like cis-3-Hexenyl lactate activate specific olfactory pathways that are linked to perceptions of freshness and naturalness in scents and flavors.
These properties determine its suitability for various applications in fragrances and food products.
Cis-3-Hexenyl lactate has several scientific uses:
cis-3-Hexenyl lactate (chemical name: (Z)-3-hexen-1-yl lactate; CAS 61931-81-5) is a volatile ester predominantly identified in spearmint (Mentha spicata L.), where it contributes significantly to the plant’s green, fruity olfactory signature [1] [9]. This compound belongs to the green leaf volatiles (GLVs) family—oxygenated fatty acid derivatives synthesized in response to tissue disruption. Its biosynthetic pathway initiates when lipoxygenase (LOX) enzymes oxidize linolenic acid in cell membranes, forming 13-hydroperoxylinolenic acid [5] [7]. This intermediate undergoes cleavage via hydroperoxide lyase (HPL) to produce cis-3-hexenal, which is rapidly isomerized to trans-2-hexenal or reduced to cis-3-hexenol (leaf alcohol). Finally, esterification of cis-3-hexenol with lactic acid (catalyzed by alcohol acyltransferases) yields cis-3-hexenyl lactate [5] [7].
In Mentha spicata, this ester co-occurs with related GLVs like cis-3-hexenyl acetate and cis-3-hexenyl butyrate, though at lower concentrations. Its production is environmentally inducible—mechanical damage (e.g., herbivory) or pathogen exposure upregulates LOX/HPL activity, increasing lactate ester synthesis as a defense signal [7]. This pathway’s efficiency in mint underscores its role in ecological interactions while providing a natural source for flavorant extraction.
Compound | Relative Abundance (%) | Biosynthetic Class | Odor Profile |
---|---|---|---|
cis-3-Hexenyl lactate | 0.8–1.2 | Esterified Green Leaf Volatile | Green, melon, waxy |
cis-3-Hexenol | 12.5–18.3 | C6 Alcohol | Freshly cut grass |
cis-3-Hexenyl acetate | 3.1–4.7 | Acetate Ester | Fruity-green |
Carvone | 58.2–65.9 | Monoterpene Ketone | Spearmint, pungent |
Limonene | 9.3–12.4 | Monoterpene Hydrocarbon | Citrus, fresh |
Data compiled from analytical studies of spearmint oil [1] [3] [9].
The integration of cis-3-hexenyl lactate into commercial applications traces to the 1970s–1980s, following foundational research on cis-3-hexenol derivatives. Early industrial production faced challenges in achieving stereochemical purity, as synthetic methods often yielded thermodynamically favored trans-isomers with inferior organoleptic properties [5]. A breakthrough emerged with the patent US4312766A (1982), which detailed catalytic processes to stabilize the cis-configuration, enabling gram-scale synthesis [5]. By 1996, ZEON Corporation innovators Horino and Hirakawa advanced purification techniques (e.g., fractional distillation), confirming that ≥97% cis-purity was essential for the compound’s stability and sensory performance in formulations [3] [7].
Initially valued for its fresh, dewy green note, the ester gained FEMA GRAS status (FEMA 3690) and JECFA approval, permitting use in foods. Its odor profile—described as a fusion of melon, violet leaf, and tropical fruit—made it versatile for:
The 2000s saw demand surge for natural equivalents, driving extraction from Mentha spicata and fermentation-based bioproduction to meet EU/USDA organic standards [1] [8].
Ester | Key Historical Use Period | Industrial Challenge | Flavor/Fragrance Role |
---|---|---|---|
cis-3-Hexenyl lactate | 1990s–Present | Achieving >97% cis-purity | Melon, tropical fruit enhancer |
cis-3-Hexenyl acetate | 1970s–Present | Volatility control | Top note in perfumery |
cis-3-Hexenyl butyrate | 1980s–Present | Stability under heating | Apple, brandy flavors |
cis-3-Hexenyl hexanoate | 2000s–Present | Natural sourcing | Pear, strawberry pulpy notes |
Data synthesized from supplier technical notes and patents [3] [5] [7].
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